molecular formula C5H5BrN2 B1282786 4-Bromo-1-vinyl-1H-pyrazole CAS No. 80308-80-1

4-Bromo-1-vinyl-1H-pyrazole

Cat. No.: B1282786
CAS No.: 80308-80-1
M. Wt: 173.01 g/mol
InChI Key: XCFPSTHDQFDHPP-UHFFFAOYSA-N
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Description

4-Bromo-1-vinyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromination Process

The bromination of 1-vinylpyrazoles, including 4-bromo-1-vinyl-1H-pyrazole, involves a principal reaction pathway where bromine adds to the vinyl group's double bond. Additionally, there's a substitution at the 4 position of the pyrazole ring, and the resulting hydrogen bromide coordinates with pyrazoles in the reaction mixture. This process is significant in understanding the chemical behavior and synthesis methods for such compounds (Es’kova et al., 1978).

Structure and Tautomerism Studies

Studies on 4-bromo-1H-pyrazoles, including the 4-bromo-1-vinyl variant, have examined their tautomerism in solid state and solution. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used for these studies. The findings aid in understanding the molecular structure and behavior of these compounds, contributing to their potential applications in various scientific fields (Trofimenko et al., 2007).

Synthesis Methodology

A one-pot, three-component approach was developed for the synthesis of polyfunctional pyrazoles, including this compound. This methodology allows for the construction of trisubstituted 1H-pyrazoles in a regioselective manner, tolerating a range of functionalities and proposing a potential mechanism for the reaction. Such advancements in synthesis methods expand the utility of these compounds in research and industrial applications (Zhang et al., 2013).

Palladium Complexes and Catalysis

Research on palladium(II) complexes involving 4-bromo-1H-pyrazoles has revealed their potential in forming nano-particles and catalyzing Suzuki-Miyaura coupling reactions. These findings demonstrate the utility of this compound in the field of catalysis and nanoparticle synthesis, which could have applications in material science and chemical engineering (Sharma et al., 2013).

Copper-Catalyzed Synthesis

The copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, including derivatives of this compound, showcases the compound's utility in producing various pyrazole derivatives under mild conditions. This process highlights its role in organic synthesis, particularly in creating compounds with potential pharmaceutical and chemical applications (Lu et al., 2019).

Properties

IUPAC Name

4-bromo-1-ethenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFPSTHDQFDHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542260
Record name 4-Bromo-1-ethenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80308-80-1
Record name 4-Bromo-1-ethenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80308-80-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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